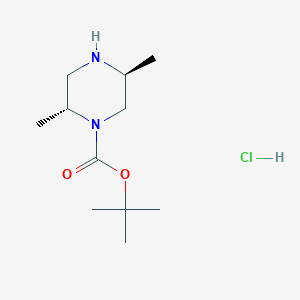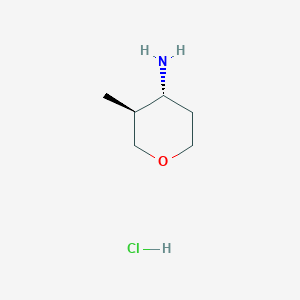
(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various stages. For instance, the synthesis of “(2S)-2-(2R,5S)-2,5-dimethyltetrahydro-1H-1-pyrrolyl-2-phenylethan-1-ol” involves hydrogenation in methanol at 20°C, followed by treatment with hydrogen chloride in methanol .
Molecular Structure Analysis
The molecular structure of a compound is determined by its IUPAC name and InChI code. For example, “(2R,5S)-2,5-dimethylpyrrolidine hydrochloride” has the InChI code "1S/C6H13N.ClH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+;" .
Chemical Reactions Analysis
The chemical reactions of similar compounds can vary. For example, the reaction of “(2S)-2-(2R,5S)-2,5-dimethyltetrahydro-1H-1-pyrrolyl-2-phenylethan-1-ol” with hydrogen in methanol results in a product that can be further treated with hydrogen chloride .
Scientific Research Applications
Fixed-Dose Combination Formulations in Solid Oral Drug Therapy
“(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride” could potentially be used in fixed-dose combination (FDC) drug therapy . FDC therapy involves the use of a single product that contains two or more active pharmaceutical ingredients. This approach is often used in the treatment of chronic conditions such as hypertension and diabetes, where multiple drugs are required from the onset of treatment .
Inorganic-Organic Hybrid Material
The compound has been synthesized and studied as an inorganic-organic hybrid material called “(2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate” (RSDPN) . This material was synthesized under mild conditions and crystallized to the monoclinic system with space group P 2 1 / c . The organic portion of the structure forms bifurcated N–H⋯O and weak C–H⋯O hydrogen bonds with the nitrate anions, resulting in wavy layers parallel to the (100) plane .
Physicochemical and Biological Properties
The physicochemical and biological properties of RSDPN have been investigated . The title compound exhibits remarkable stability and strong electrophilic activity, both of which are common characteristics in physiologically active compounds .
Potential Treatment for Neurodegenerative Disorders
Molecular docking analysis suggests that RSDPN inhibitors hold potential for the treatment of Parkinson’s, Schizophrenia, and Alzheimer’s disease . This highlights its potential applications in the field of therapeutic intervention for neurodegenerative disorders .
Safety and Hazards
properties
IUPAC Name |
tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWALJKZSNHQOBH-OULXEKPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B3105137.png)
![3',6'-bis((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B3105138.png)

![exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B3105166.png)

![(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/structure/B3105176.png)

![2-Azaspiro[3.3]heptan-6-ol trifluoroacetate](/img/structure/B3105211.png)
![8-Oxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B3105216.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate](/img/structure/B3105218.png)
![7-Oxa-1-azaspiro[4.4]nonane hemioxalate](/img/structure/B3105226.png)
![Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B3105232.png)